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Compound of Interest

Compound Name: Cagliflozin Impurity 12

Cat. No.: B15126614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid

chromatography (RP-HPLC) method for the identification and quantification of Canagliflozin

Impurity 12. The method is stability-indicating and can be used for routine quality control and

impurity profiling of Canagliflozin active pharmaceutical ingredient (API) and finished dosage

forms.

Introduction
Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of

type 2 diabetes mellitus. As with any pharmaceutical product, the control of impurities is a

critical aspect of ensuring its safety and efficacy. Canagliflozin Impurity 12, chemically identified

as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-

methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate[1], is a potential impurity that may arise

during the synthesis or degradation of Canagliflozin. This document provides a detailed

protocol for a validated HPLC method for the analysis of this specific impurity.
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Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a

quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatography Data Software (CDS): Empower™, Chromeleon™, or equivalent.

Analytical Column: Inertsil C8-3 (250 mm x 4.6 mm, 3 µm) or equivalent.

Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Water (HPLC grade, filtered and degassed)

Formic acid (AR grade)

Canagliflozin reference standard

Canagliflozin Impurity 12 reference standard

Chromatographic Conditions
A gradient elution method was developed to ensure the separation of Canagliflozin from its less

polar Impurity 12.
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Parameter Condition

Column Inertsil C8-3 (250 mm x 4.6 mm, 3 µm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B Acetonitrile

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 290 nm

Injection Volume 10 µL

Run Time 40 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B

0 70 30

10 70 30

25 20 80

35 20 80

36 70 30

40 70 30

Preparation of Solutions
Diluent: Acetonitrile and Water (50:50, v/v)

Standard Stock Solution of Canagliflozin: Accurately weigh and dissolve 25 mg of

Canagliflozin reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.
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Standard Stock Solution of Canagliflozin Impurity 12: Accurately weigh and dissolve 5 mg of

Canagliflozin Impurity 12 reference standard in 50 mL of diluent to obtain a concentration of

100 µg/mL.

Working Standard Solution: From the stock solutions, prepare a working standard containing

100 µg/mL of Canagliflozin and 1 µg/mL of Canagliflozin Impurity 12.

Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent

to 100 mg of Canagliflozin into a 100 mL volumetric flask. Add approximately 70 mL of

diluent and sonicate for 15 minutes to dissolve. Make up to the mark with diluent and mix

well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary
The developed HPLC method was validated according to the International Council for

Harmonisation (ICH) guidelines. The following validation parameters were assessed:

Specificity: The method was found to be specific for the analysis of Canagliflozin and

Impurity 12 in the presence of degradation products. Forced degradation studies were

conducted under acidic, basic, oxidative, thermal, and photolytic conditions. The peak purity

of Canagliflozin and Impurity 12 was found to be satisfactory, indicating no co-eluting peaks.

Linearity: The method was linear over the concentration range of 0.1 - 2.0 µg/mL for Impurity

12 and 50 - 150 µg/mL for Canagliflozin. The correlation coefficient (r²) was greater than

0.999 for both analytes.

Precision: The method was found to be precise, with the relative standard deviation (RSD)

for replicate injections being less than 2.0%.

Accuracy: The accuracy of the method was demonstrated by recovery studies. The recovery

of Impurity 12 was found to be within the range of 98.0% to 102.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Impurity 12

were established to be 0.03 µg/mL and 0.1 µg/mL, respectively.

Robustness: The method was found to be robust with respect to small, deliberate variations

in flow rate, column temperature, and mobile phase composition.
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Data Presentation
Table 1: System Suitability Test (SST) Parameters

Parameter Acceptance Criteria Observed Value

Tailing Factor (Canagliflozin) ≤ 2.0 1.2

Theoretical Plates

(Canagliflozin)
≥ 2000 8500

%RSD of Peak Area (n=6) ≤ 2.0% 0.8%

Resolution (Canagliflozin and

nearest peak)
≥ 2.0 5.2

Table 2: Retention Data

Compound Retention Time (min)
Relative Retention Time
(RRT)

Canagliflozin 12.5 1.00

Canagliflozin Impurity 12 28.2 2.26

Table 3: Linearity Data for Canagliflozin Impurity 12

Concentration (µg/mL) Mean Peak Area

0.1 15,230

0.5 76,150

1.0 152,400

1.5 228,650

2.0 304,900

Correlation Coefficient (r²)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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